(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one
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Overview
Description
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one is a complex organic compound characterized by its unique structure and significant biological activity. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one typically involves multiple steps, including bromination, hydroxylation, and cyclization reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydroxylating agents for hydroxylation, and various catalysts to facilitate cyclization. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one include other cyclopenta[a]phenanthrenes and related structures with similar functional groups.
Uniqueness
What sets this compound apart is its specific configuration and the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18Br2O2 |
---|---|
Molecular Weight |
426.1 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h2-3,8-10,13,22H,4-7H2,1H3/t9-,10+,13-,18-/m0/s1 |
InChI Key |
RDHLGTMPOAOPQB-HIONPOMWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C(C(=C(C=C34)Br)O)Br |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C(C(=C(C=C34)Br)O)Br |
Origin of Product |
United States |
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